N-(4-ETHOXYPHENYL)-N'-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with a suitable reagent to introduce the ethoxy group.
Pyrimidine Derivative Formation: The next step involves the synthesis of the pyrimidine derivative, which can be achieved through various methods such as cyclization reactions.
Guanidine Formation: The final step involves the reaction of the ethoxyphenyl intermediate with the pyrimidine derivative in the presence of a guanidination reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-METHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE
- N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]UREA
Uniqueness
N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE is unique due to the presence of both ethoxyphenyl and trifluoromethylpyrimidinyl groups, which confer specific chemical properties and potential biological activities. Its uniqueness lies in its specific structure, which may offer advantages in terms of reactivity, stability, and selectivity in various applications.
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-3-24-11-6-4-10(5-7-11)21-13(19)23-14-20-9(2)8-12(22-14)15(16,17)18/h4-8H,3H2,1-2H3,(H3,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOTYSAYYFOYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.